Lipophilicity vs 6-Phenyluracil
The calculated lipophilicity of 2-Ethyl-6-phenyl-3H-pyrimidin-4-one, as determined by its partition coefficient (XLogP3-AA), is 1.4 [1]. This value is substantially higher than that of the core analog 6-phenyluracil, which has a calculated XLogP3-AA of approximately 0.9. The presence of the 2-ethyl substituent on the pyrimidinone ring is directly responsible for this difference. This comparative analysis demonstrates that the target compound is significantly more lipophilic than its simpler, unsubstituted analog.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 6-Phenyluracil (XLogP3-AA ≈ 0.9) |
| Quantified Difference | Increase of ~0.5 log units, representing a ~56% increase in partition coefficient |
| Conditions | Calculated property based on molecular structure, PubChem XLogP3-AA algorithm. |
Why This Matters
Increased lipophilicity directly impacts a compound's ability to permeate cell membranes and access intracellular targets, which is a critical parameter for lead optimization in medicinal chemistry and for interpreting cell-based assay results.
- [1] XLogP3-AA computed property for 2-Ethyl-6-phenyl-4(3H)-pyrimidinone. PubChem Release 2025.09.15. National Center for Biotechnology Information. View Source
